2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile
Overview
Description
2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile is an organic compound that features a benzene ring substituted with a chloro(difluoro)methoxy group and a fluoro group at the 2 and 6 positions, respectively, along with a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile typically involves multiple steps. One common method includes the reaction of 2,6-difluorobenzonitrile with chloro(difluoro)methane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like dimethylformamide (DMF) to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro(difluoro)methoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile involves its interaction with molecular targets through various pathways. The chloro(difluoro)methoxy group can participate in hydrogen bonding and van der Waals interactions, while the nitrile group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[Chloro(difluoro)methoxy]-4-fluoro-benzonitrile
- 2-[Chloro(difluoro)methoxy]-3-fluoro-benzonitrile
- 2-[Chloro(difluoro)methoxy]-5-fluoro-benzonitrile
Uniqueness
2-[Chloro(difluoro)methoxy]-6-fluoro-benzonitrile is unique due to the specific positioning of the fluoro and chloro(difluoro)methoxy groups on the benzene ring. This arrangement can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The presence of the nitrile group further enhances its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-[chloro(difluoro)methoxy]-6-fluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF3NO/c9-8(11,12)14-7-3-1-2-6(10)5(7)4-13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOKMIREQHZPTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)OC(F)(F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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